O,O-Dimethyl S-(1,2-dicarbisopropoxy)ethyl phosphorodithioate
Description
Properties
CAS No. |
3700-90-1 |
|---|---|
Molecular Formula |
C12H23O6PS2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
dipropan-2-yl 2-dimethoxyphosphinothioylsulfanylbutanedioate |
InChI |
InChI=1S/C12H23O6PS2/c1-8(2)17-11(13)7-10(12(14)18-9(3)4)21-19(20,15-5)16-6/h8-10H,7H2,1-6H3 |
InChI Key |
FLQSJJQRPJGANI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC(C(=O)OC(C)C)SP(=S)(OC)OC |
Origin of Product |
United States |
Preparation Methods
One-Step Reaction Process
A patented one-step process (US Patent 3,403,201) describes the preparation of a closely related compound, O,O-dimethyl-S-(1,2-dicarbethoxyethyl) dithiophosphate , which is structurally analogous and informative for the preparation of the target compound. The process involves:
- Reacting diethyl maleic ester with phosphorus pentasulfide and methanol simultaneously in an organic solvent medium.
- The reaction medium can be a petroleum fraction with a boiling point between 60–115 °C, density 0.725–0.740, and at least 5% aromatic content.
- The reaction temperature is maintained at about 65 °C during the dropwise addition of reagents, followed by heating to 80 °C for 3 hours.
- Catalysts such as triethylamine or other trialkylamines may be added to improve reaction efficiency.
- After reaction completion, the mixture is filtered and washed sequentially with saturated sodium chloride solution and aqueous sodium carbonate to neutralize and remove impurities.
- Final product isolation involves separation of organic and aqueous layers, with careful control of pH and removal of precipitates to ensure purity.
Two-Step Reaction Process
Alternatively, the preparation can be conducted in two steps:
- Mixing methanol with the diester (e.g., diethyl maleate) first.
- Adding phosphorus pentasulfide to this mixture to initiate the reaction.
This approach allows better control over reaction kinetics and heat evolution, reducing the risk of violent reactions and improving safety.
Reaction Medium and Solvent Effects
The choice of solvent or reaction medium significantly affects the reaction outcome:
- Aromatic hydrocarbons in the petroleum fraction increase solubility of hydrogen sulfide (a byproduct), facilitating its removal.
- Solvents such as ketones, aliphatic esters, dimethoxyethane, dioxane, benzene, toluene, xylene, nitrobenzene, chlorobenzene, chloroform, carbon tetrachloride, and trialkyl phosphates have been reported as suitable media.
- The use of petroleum fractions with defined boiling points and aromatic content helps moderate the reaction temperature and control exothermicity.
Reaction Conditions and Parameters
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Reaction temperature | 60–80 °C | Controlled during reagent addition and heating |
| Reaction time | 3 hours (post addition) | Ensures completion of condensation |
| Solvent boiling point | 60–115 °C | Petroleum fraction with aromatic content |
| Aromatic content in solvent | ≥5% | Enhances H₂S solubility and reaction control |
| Catalyst | Triethylamine or other trialkylamines | Optional, improves reaction rate |
| Washing solutions | Saturated NaCl, aqueous Na₂CO₃ | For neutralization and impurity removal |
| pH of final product layer | 5–6 | Ensures product stability and purity |
Research Outcomes and Analytical Data
Yield and Purity
- The described method yields a solution with approximately 50% concentration of the target compound in the organic phase.
- Density of the final solution is around 0.930 g/mL.
- Colorimetric analysis confirms the content of O,O-Dimethyl S-(1,2-dicarbethoxyethyl) phosphorodithioate (analogous to the target compound) at or above 50%.
Comparison with Related Compounds
- The compound Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate (CAS 3700-96-7) is structurally related and synthesized via multi-step organic synthesis involving dimethoxyphosphoryl and sulfanyl groups on a butanedioate backbone.
- Malathion, a related organophosphate insecticide, is prepared by reacting O,O-dimethyldithiophosphoric acid with diethyl maleate, highlighting the commonality of maleate esters and phosphorus pentasulfide in these syntheses.
Summary Table of Preparation Method
| Step No. | Operation | Details |
|---|---|---|
| 1 | Preparation of reaction mixture | Petroleum fraction (60–115 °C, ≥5% aromatics), phosphorus pentasulfide, methanol, diester |
| 2 | Controlled addition | Dropwise addition of methanol and diester over 2 hours at ~65 °C |
| 3 | Heating | Raise temperature to 80 °C, maintain for 3 hours |
| 4 | Catalyst addition (optional) | Add triethylamine or similar amine catalyst |
| 5 | Filtration | Filter reaction mixture to remove solids |
| 6 | Washing | Wash with saturated sodium chloride solution, then aqueous sodium carbonate + sodium chloride |
| 7 | Phase separation | Separate aqueous and organic layers, remove precipitates |
| 8 | Final product isolation | Obtain solution with ~50% active compound concentration, density ~0.930 g/mL |
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethoxyphosphinothioyl)thio]butanedioic acid diisopropyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the dimethoxyphosphinothioyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in a polar solvent.
Major Products
Oxidation: Produces oxidized derivatives of the original compound.
Reduction: Results in the formation of reduced phosphinothioyl derivatives.
Substitution: Yields substituted butanedioic acid esters.
Scientific Research Applications
2-[(Dimethoxyphosphinothioyl)thio]butanedioic acid diisopropyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition, particularly cholinesterase.
Medicine: Investigated for its potential use in treating parasitic infections.
Industry: Utilized as an insecticide in agricultural and public health settings.
Mechanism of Action
The compound exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of the nerves, muscles, and glands, ultimately resulting in the paralysis and death of the pest .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Malathion belongs to the phosphorodithioate class, distinguished by its two sulfur atoms and esterified side chains. Key analogs include:
Chromatographic Behavior
Retention times (relative to parathion) from gas chromatography highlight differences in polarity and molecular interactions :
| Compound | Non-Polar Column | Polar Column |
|---|---|---|
| Malathion | 0.83 | 0.80 |
| Malaoxon | 0.93 | 0.70 |
| O-Dimethyl S-(carbomethoxy-carbethoxy)ethyl phosphorodithioate | 0.68 | 0.68 |
Malathion’s intermediate polarity allows for distinct separation from its oxygen analog (malaoxon) and other impurities, a critical factor in quality control during synthesis .
Stability and Impurities
Malathion’s synthesis often yields toxic impurities such as isomalathion and malaoxon , which are more potent acetylcholinesterase inhibitors. High-purity malathion (≥95%) exhibits superior storage stability, minimizing degradation into these byproducts . In contrast, analogs like dimethoate and phosmet are inherently more toxic due to their structural configurations, which resist enzymatic detoxification in mammals .
Limitations and Data Gaps
Comparative analysis here relies on extrapolation from ethoxy-based analogs. Further studies on the isopropoxy compound’s synthesis, stability, and ecotoxicological impact are recommended.
Biological Activity
O,O-Dimethyl S-(1,2-dicarbisopropoxy)ethyl phosphorodithioate is an organophosphorus compound known for its biological activity, particularly as a cholinesterase inhibitor. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C₁₄H₃₁O₄PS₂
- CAS Number : 107156
This compound acts primarily as a cholinesterase inhibitor , which interferes with the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. The inhibition of cholinesterase can lead to various physiological effects, including increased muscle contraction and potential neurotoxicity.
Cholinesterase Inhibition
Research indicates that this compound exhibits significant cholinesterase inhibitory activity. A study reported that at certain concentrations, the compound could inhibit plasma and red blood cell cholinesterase activity, leading to observable physiological effects such as muscle spasms and respiratory distress .
Toxicological Studies
Various studies have assessed the toxicological profile of this compound. Key findings include:
- Acute Toxicity : Acute exposure can result in symptoms such as sweating, pinpoint pupils, blurred vision, muscle spasms, and in severe cases, seizures or coma. The onset of symptoms may be delayed up to 12 hours post-exposure .
- Chronic Exposure : Long-term studies indicate that chronic exposure to sub-lethal doses can lead to cumulative toxicity, affecting growth and behavioral parameters in animal models .
Case Studies
- Cholinesterase Activity Assessment :
- Histopathological Examination :
Data Tables
| Study Type | Dose (ppm) | Plasma Cholinesterase Inhibition (%) | Observations |
|---|---|---|---|
| Acute Toxicity | 40 | 81 | Severe symptoms within hours |
| Chronic Exposure | 5 | 25 | No significant health effects |
| Chronic Exposure | 15 | 50 | Behavioral changes noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
